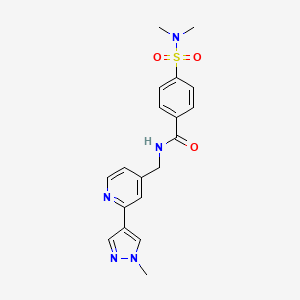

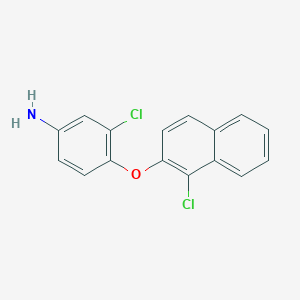

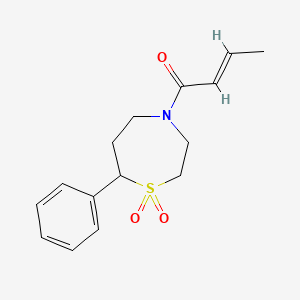

![molecular formula C19H22FN3O B2503405 6-叔丁基-2-[[(4-氟苯基)甲基-丙-2-炔氨基]甲基]嘧啶-3-酮 CAS No. 1436064-00-4](/img/structure/B2503405.png)

6-叔丁基-2-[[(4-氟苯基)甲基-丙-2-炔氨基]甲基]嘧啶-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one is a chemical entity that appears to be related to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on tert-butyl groups and pyridazinone structures.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the formation of the pyridazinone ring through cyclization reactions. For instance, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, leading to the formation of substituted sulfonyl pyrroles from alkynylamines and sulfinic acids . This suggests that similar oxidative conditions could be employed in the synthesis of the compound , utilizing tert-butyl nitrite as an oxidant to facilitate the formation of the pyridazinone core.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. For example, the oxidative cyclization of a related compound resulted in a planar molecule with stabilizing interactions between oxygen and nitrogen atoms . This indicates that the molecular structure of 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one could also exhibit planarity and similar stabilizing interactions, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can be influenced by the presence of tert-butyl groups and other substituents. The tert-butyl group is known for its steric bulk, which can affect the compound's ability to undergo certain chemical reactions. For instance, the presence of tert-butyl groups in the synthesis of a chloropyridazinone derivative was crucial for the formation of inter- and intramolecular hydrogen bond C—H…O interactions, which stabilized the structure . This suggests that the tert-butyl groups in the compound of interest may also play a role in its chemical reactivity and the formation of stabilizing interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can vary widely depending on their molecular structure. For example, a chloropyridazinone derivative with tert-butyl groups was characterized by its crystalline structure, density, and hydrogen bonding interactions . Additionally, the analysis of 2,6-di-tert-butyl-p-cresol in polymers demonstrated the importance of tert-butyl groups in the antioxidant properties of the compound . These findings suggest that the physical and chemical properties of 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one would likely be influenced by its tert-butyl and fluorophenyl groups, potentially affecting its solubility, stability, and biological activity.

科学研究应用

心肌灌注成像

一项研究详细阐述了 18F 标记的吡啶并苯类似物在 PET 心肌灌注成像 (MPI) 中的合成和评估,重点介绍了它们作为 MPI 剂的潜力,因为它们在小鼠和猪模型中具有较高的心脏摄取和较低的背景摄取。特别是示踪剂 18F-FP1OP 表现出有希望的生物学特性,可作为 MPI 剂开发,与它的对应物 18F-FP3OP 相比,它具有更好的稳定性和从主要器官更快的清除率 (Mou 等,2012)。

水氧化

另一个应用是在催化领域,其中一项研究描述了一类新的 Ru 络合物,该络合物在水氧化中表现出显着的活性。该研究证明了这些络合物在利用水产生氧方面的效用,标志着可持续能源解决方案探索的进步 (Zong & Thummel,2005)。

组胺 H4 受体配体

对含 2-氨基嘧啶的组胺 H4 受体配体的研究揭示了化合物的优化,导致显著的体外效力和体内抗炎和抗伤害感受活动。这强调了该化合物在针对 H4 受体开发治疗剂中的相关性 (Altenbach 等,2008)。

抗肿瘤活性

一项关于含 1,3,4-噻二唑部分的新型吡啶并酮衍生物的研究发现了对某些癌细胞系具有优异抑制活性的化合物。这项研究为基于吡啶并酮骨架开发新的抗癌剂铺平了道路 (Qin 等,2020)。

线粒体复合物 I 活性

对乙酰氨基酚对大鼠肝脏和肾脏线粒体复合物 I 活性的影响的研究利用 18F-BCPP-BF 进行了 PET 研究。该研究提供了对乙酰氨基酚诱导功能障碍的早期检测的见解,突出了该化合物在生物医学成像中的作用 (Ohba 等,2016)。

属性

IUPAC Name |

6-tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c1-5-12-22(13-15-6-8-16(20)9-7-15)14-23-18(24)11-10-17(21-23)19(2,3)4/h1,6-11H,12-14H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHWRUCGFJGILE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CN(CC#C)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)

![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)

![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)